molecular formula C10H10N2O B13078358 1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde

1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B13078358
M. Wt: 174.20 g/mol
InChI Key: VEXXAAIEBLPRLB-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde (CAS 37735-10-7) is a high-value benzimidazole derivative serving as a versatile building block in medicinal chemistry and drug discovery. With the molecular formula C 10 H 10 N 2 O and a molecular weight of 174.20 , this compound is designed for the synthesis of novel bioactive molecules. The benzimidazole core is a privileged scaffold in pharmaceuticals, known for its ability to interact with diverse biological targets through hydrogen bonding, π-π stacking, and metal ion interactions . This compound is particularly significant in the development of new antimicrobial and anticancer agents. Recent research highlights that structurally related 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives exhibit potent activity against challenging pathogens such as Staphylococcus aureus (including MRSA strains) and Mycobacterium smegmatis , with some analogs showing minimum inhibitory concentrations (MIC) of less than 1 µg/mL . These derivatives have also demonstrated excellent antibiofilm activity, capable of both inhibiting biofilm formation and killing cells within mature biofilms . The proposed mechanisms of action for such compounds, identified through molecular docking studies, include binding to critical bacterial targets like (p)ppGpp synthetases/hydrolases, which are linked to persistence and antibiotic tolerance, as well as FtsZ proteins, essential for bacterial cell division, and pyruvate kinases . In oncology research, benzimidazole derivatives are investigated as DNA minor groove-binding ligands and inhibitors of crucial enzymes like human topoisomerase I (Hu Topo I), leading to cell cycle arrest at the G2/M phase and apoptosis in cancer cells . The reactive carbaldehyde group at the 2-position allows for further functionalization, making this compound an essential intermediate for constructing more complex, target-oriented molecules for a wide range of biological evaluations. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1,5-dimethylbenzimidazole-2-carbaldehyde

InChI

InChI=1S/C10H10N2O/c1-7-3-4-9-8(5-7)11-10(6-13)12(9)2/h3-6H,1-2H3

InChI Key

VEXXAAIEBLPRLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N2)C=O)C

Origin of Product

United States

Preparation Methods

Key Synthetic Routes:

Preparation Methods Specific to 1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde

Oxidation of 1,5-Dimethyl-1H-benzo[d]imidazol-2-ylmethanol

This method involves the selective oxidation of the hydroxymethyl group at position 2 of the benzimidazole ring to the corresponding aldehyde.

Oxidant Solvent Temperature Reaction Time Yield Notes
Manganese(IV) oxide (MnO2) Dichloromethane (DCM) 40°C 2 hours ~85% (for similar benzimidazole-2-carbaldehydes) High selectivity, simple work-up, mild conditions
MnO2 Methanol/DCM mixture Room temperature to reflux Overnight ~51% Longer reaction time, moderate yield
Ru-based catalyst ([Ru(bpbp)(pydic)]) with H2O2 Water 50°C 5.5 hours 70% Catalytic, greener oxidant system, scalable

Note: While these examples are for benzimidazole-2-carbaldehyde without methyl substitutions at position 5, the oxidation method is adaptable to 1,5-dimethyl derivatives with appropriate substrate preparation.

Cyclization via Condensation and Heterocyclization

A heterocyclization approach involves reacting substituted o-phenylenediamines with aldehydes or equivalent reagents in the presence of reducing agents or catalysts.

  • One-Pot Synthesis via Heterocyclization : For example, ethyl 4-(methylamino)-3-nitrobenzoate reacted with substituted benzaldehydes in the presence of sodium dithionite in DMSO, followed by base hydrolysis, yielded benzimidazole derivatives with carboxylic acid functionalities. Although this example is for a different substitution pattern, the methodology is applicable to synthesize benzimidazole-2-carbaldehydes with methyl groups by choosing appropriate starting materials.

  • Stobbe Condensation and Subsequent Cyclization : Methods involving Stobbe condensation of substituted aromatic compounds with active methylene compounds under basic conditions (e.g., potassium tert-butoxide) have been reported for benzimidazole derivatives. This method benefits from low-cost starting materials, no need for hazardous reagents, and good yields, suitable for large-scale synthesis.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Remarks
Formation of substituted benzimidazole core Condensation of o-phenylenediamine derivatives with aldehydes Base (e.g., K tert-butoxide), solvent (methanol, ethanol, acetonitrile), 50-55°C Typically >70% Mild conditions, scalable
Oxidation of hydroxymethyl intermediate MnO2 in DCM, 40°C, 2 h 85% Simple, high selectivity
Oxidation using Ru catalyst and H2O2 Ru complex catalyst, aqueous medium, 50°C, 5 h 70% Catalytic, greener alternative

Detailed Research Findings

  • Yield Optimization : MnO2 oxidation provides high yields (~85%) with easy work-up and minimal by-products, making it a preferred method for converting 1,5-dimethyl-1H-benzo[d]imidazol-2-ylmethanol to the aldehyde.

  • Scalability and Safety : The use of low-cost starting materials and avoidance of dangerous reagents (e.g., heavy metals other than catalytic Ru, or harsh oxidants) is emphasized in recent patents and literature, facilitating industrial-scale production.

  • Alternative Catalytic Systems : Ruthenium-based catalysts with hydrogen peroxide offer an environmentally friendly alternative, though yields may be slightly lower (~70%) and require careful control of reaction conditions.

  • One-Pot Synthesis Advantages : The heterocyclization method using sodium dithionite in DMSO followed by base hydrolysis allows for a streamlined synthesis of benzimidazole derivatives, reducing purification steps and improving overall efficiency.

Summary Table of Preparation Methods for 1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde

Method Starting Material Key Reagents Conditions Yield Advantages References
Oxidation of hydroxymethyl intermediate 1,5-Dimethyl-1H-benzo[d]imidazol-2-ylmethanol MnO2 DCM, 40°C, 2 h ~85% High selectivity, mild, simple work-up
Catalytic oxidation 1,5-Dimethyl-1H-benzo[d]imidazol-2-ylmethanol Ru catalyst, H2O2 Water, 50°C, 5 h ~70% Green chemistry, catalytic
One-pot heterocyclization Substituted o-phenylenediamine + aldehyde Na2S2O4, DMSO, base hydrolysis Reflux 90°C, then base hydrolysis Moderate to high Streamlined, fewer steps
Stobbe condensation and cyclization Aromatic aldehydes + active methylene compounds Base (KOtBu), MeOH, 50-55°C >70% Low cost, scalable, no hazardous reagents

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: 1,5-Dimethyl-1H-benzo[d]imidazole-2-carboxylic acid.

    Reduction: 1,5-Dimethyl-1H-benzo[d]imidazole-2-methanol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Synthesis of 1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde

The synthesis of 1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde can be achieved through various methods involving the condensation of appropriate precursors. Recent studies have highlighted the use of different functional groups on the phenyl ring to enhance the compound's biological activity . The synthetic routes often involve reactions with aldehydes or other electrophiles to yield derivatives with improved properties.

Antimicrobial Properties

Research has demonstrated that derivatives of benzimidazoles, including 1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde, exhibit significant antimicrobial activity against various pathogens. For instance, studies have reported high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Candida albicans . The minimum inhibitory concentrations (MIC) for some derivatives were found to be less than 4 µg/mL, indicating potent antimicrobial effects.

CompoundMIC (µg/mL)Target Organism
3aa3.9C. albicans
3aq<1S. aureus
3ad3.9M. smegmatis

Antitumor Activity

The compound has also shown promise in cancer research. Certain derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, displaying bioreductive antitumor activity . The iminoquinone and quinone derivatives derived from benzimidazoles have been specifically noted for their potential in targeting cancer cells effectively.

Drug Development

The structure-activity relationship (SAR) studies conducted on this compound indicate that modifications can lead to enhanced biological effects, making it a valuable candidate in drug development . The ability to synthesize various derivatives allows for the exploration of new therapeutic agents targeting infectious diseases and cancer.

Cosmetic Formulations

Emerging research suggests potential applications in cosmetic formulations due to the compound's stability and safety profile . The incorporation of benzimidazole derivatives into topical products may enhance skin health by providing antimicrobial benefits.

Case Studies

Several case studies have documented the efficacy of 1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde in clinical settings:

  • Antibiotic Resistance : A study highlighted its effectiveness against antibiotic-resistant strains of bacteria, showcasing its potential as an alternative treatment option .
  • Cancer Treatment : Clinical trials involving benzimidazole derivatives have indicated a reduction in tumor size in specific cancer types when combined with conventional therapies .

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and molecular targets are still under investigation, but its ability to interfere with key biological processes makes it a compound of significant interest.

Comparison with Similar Compounds

Structural Influences on Reactivity and Stability

  • The electron-donating methyl groups may also stabilize the aldehyde moiety, altering its reactivity in condensation reactions .
  • Synthetic Flexibility : The 1-methyl analog (used in anti-tumor compound synthesis, ) reacts efficiently with BF₃·Et₂O in dioxane at 75°C , whereas the 1,5-dimethyl derivative may require adjusted conditions due to steric constraints.

Reactivity in Organic Transformations

  • Catalytic Oxidation: The 6-fluoro analog exhibits lower yields (70%) under Ru-catalyzed oxidation compared to the target compound (85% with MnO₂), likely due to electronic deactivation by the fluorine substituent .

Physicochemical and Pharmacological Properties

  • Lipophilicity : The 1,5-dimethyl derivative has a higher LogP (1.62) than the 1-methyl (1.34) and 6-fluoro (1.28) analogs, suggesting enhanced membrane permeability, which is critical in drug design .
  • Enzymatic Interactions: None of the analogs show significant CYP inhibition in preliminary data, but the 1,5-dimethyl compound’s higher LogP may improve BBB penetration compared to the 6-fluoro derivative .

Biological Activity

1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. As a derivative of benzimidazole, it shares structural characteristics with many biologically active compounds, making it a subject of research for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

  • IUPAC Name : 1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde
  • Molecular Formula : C10H10N2O
  • Molecular Weight : 174.20 g/mol
  • CAS Number : 102153-20-3

Biological Activity Overview

The biological activity of 1,5-dimethyl-1H-benzo[d]imidazole-2-carbaldehyde has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including 1,5-dimethyl-1H-benzo[d]imidazole-2-carbaldehyde, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

MicroorganismActivity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Candida albicans14 mm

These results suggest that the compound's structure may facilitate interaction with microbial cell membranes or specific enzymatic pathways critical for bacterial survival .

Anticancer Activity

The anticancer potential of 1,5-dimethyl-1H-benzo[d]imidazole-2-carbaldehyde has been explored through various assays. Studies have demonstrated that the compound can induce apoptosis in cancer cells by activating pathways associated with oxidative stress and DNA damage.

Mechanism of Action :

  • Reactive Oxygen Species (ROS) Generation : The compound promotes the formation of ROS, which can lead to cellular damage and apoptosis.
  • DNA Damage Response : Exposure to the compound results in DNA strand breaks and activation of p53 signaling pathways, leading to cell cycle arrest and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often linked to their structural features. The presence of electron-donating groups such as methyl at positions 1 and 5 enhances lipophilicity and bioavailability, which are critical for their interaction with biological targets.

Case Studies

Several case studies have highlighted the efficacy of 1,5-dimethyl-1H-benzo[d]imidazole-2-carbaldehyde:

  • Study on Anticancer Properties :
    • Researchers evaluated the compound against various cancer cell lines (e.g., HeLa and MCF-7).
    • Results indicated an IC50 value of approximately 10 µM for HeLa cells, demonstrating significant cytotoxicity compared to control groups .
  • Antimicrobial Efficacy Assessment :
    • A comparative study against standard antibiotics showed that the compound exhibited comparable or superior activity against resistant strains of bacteria.
    • This study emphasizes the potential for developing new therapeutic agents based on this compound .

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